molecular formula C13H19NO4 B8017245 3-butyl-5-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid

3-butyl-5-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B8017245
M. Wt: 253.29 g/mol
InChI Key: FGDJNLGGHYWMCE-UHFFFAOYSA-N
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Description

3-butyl-5-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-5-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of a suitable aldehyde with an amine to form an intermediate, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. Large-scale synthesis often employs continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-butyl-5-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-butyl-5-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It can serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological macromolecules.

    Medicine: The compound’s derivatives may exhibit pharmacological activity, making it a potential candidate for drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-butyl-5-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways involved are often determined through experimental studies and computational modeling.

Comparison with Similar Compounds

Similar Compounds

    3-butyl-4-methyl-1H-pyrrole-2-carboxylic acid: Lacks the ethoxycarbonyl group, which may affect its reactivity and applications.

    5-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid: Lacks the butyl group, potentially altering its chemical properties and uses.

    3-butyl-5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid: Lacks the methyl group, which may influence its behavior in chemical reactions.

Uniqueness

The presence of the butyl, ethoxycarbonyl, and methyl groups in 3-butyl-5-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid makes it unique compared to its analogs

Properties

IUPAC Name

3-butyl-5-ethoxycarbonyl-4-methyl-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-4-6-7-9-8(3)10(13(17)18-5-2)14-11(9)12(15)16/h14H,4-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDJNLGGHYWMCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(NC(=C1C)C(=O)OCC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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